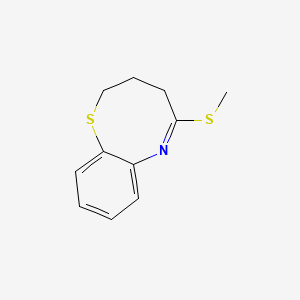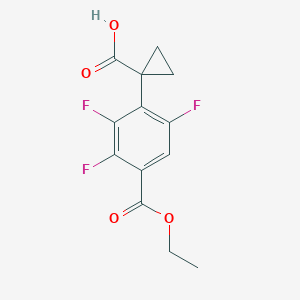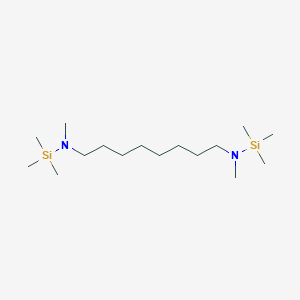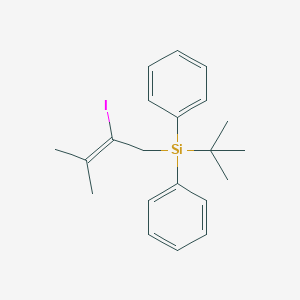
tert-Butyl(2-iodo-3-methylbut-2-en-1-yl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It is a silane derivative containing a tert-butyl group, an iodo-substituted alkene, and diphenylsilane.
- The compound is of interest due to its potential as a precursor for biologically active natural products.
- Notably, it can serve as a building block for compounds like Indiacen A and Indiacen B.
tert-Butyl(2-iodo-3-methylbut-2-en-1-yl)diphenylsilane: R−tert-butyl((3−iodo−2−methylbut-3-en-1-yl)oxy)diphenylsilane
.Preparation Methods
- Starting from commercially available 4-bromo-1H-indole, the synthesis proceeds as follows:
- Vilsmeier formylation at the 3-position yields compound 2.
- Compound 2 is converted to the N-Boc derivative 3.
- Reduction of the aldehyde group in 3 with NaBH4 produces alcohol 4.
- Protection of the alcoholic hydroxy group using tert-butyl (dimethyl)silyl chloride gives compound 5.
- Introduction of a formyl group at the 4-position of 5 is achieved using n-BuLi and DMF to obtain compound 6.
- The key step involves adding the TBS-protected enyne side chain at the 4-position via Horner–Wadsworth–Emmons olefination using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include NaBH4, n-BuLi, and DMF.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- Indole derivatives, including this compound, exhibit diverse biological activities.
- These activities include anticancer, anti-inflammatory, analgesic, and cytotoxic effects.
- Researchers explore its potential in drug discovery and medicinal chemistry.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Molecular targets and pathways involved in its biological effects need further investigation.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, this compound’s unique structure warrants exploration.
- Similar compounds may include other indole derivatives with varying substituents.
Remember that this information is based on available literature, and further studies may provide additional insights
Properties
CAS No. |
138566-86-6 |
|---|---|
Molecular Formula |
C21H27ISi |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
tert-butyl-(2-iodo-3-methylbut-2-enyl)-diphenylsilane |
InChI |
InChI=1S/C21H27ISi/c1-17(2)20(22)16-23(21(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,16H2,1-5H3 |
InChI Key |
GMWYNRNCQQOGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
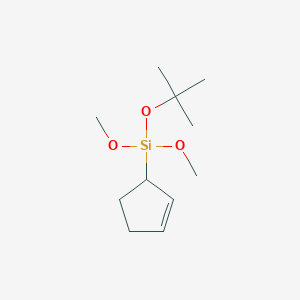
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)

![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
